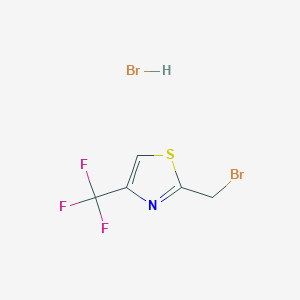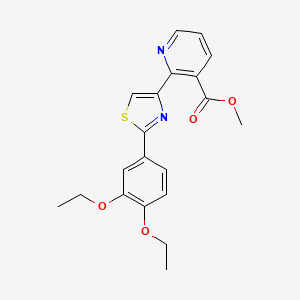
Methyl 5-fluoro-4-iodothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-fluoro-4-iodothiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a fluorine atom at the 5-position, an iodine atom at the 4-position, and a carboxylate ester group at the 2-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-4-iodothiophene-2-carboxylate typically involves the iodination of a fluorinated thiophene derivative followed by esterification. One common method includes:
Iodination: Starting with 5-fluorothiophene-2-carboxylic acid, the compound is treated with iodine and a suitable oxidizing agent (such as hydrogen peroxide) to introduce the iodine atom at the 4-position.
Esterification: The resulting 5-fluoro-4-iodothiophene-2-carboxylic acid is then esterified using methanol and a catalyst (such as sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-fluoro-4-iodothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-fluoro-4-azidothiophene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-fluoro-4-iodothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-fluoro-4-iodothiophene-2-carboxylate depends on its specific application. In chemical reactions, the presence of the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. The carboxylate ester group can also participate in various reactions, making the compound versatile in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-fluorothiophene-2-carboxylate: Lacks the iodine atom at the 4-position.
Methyl 4-iodothiophene-2-carboxylate: Lacks the fluorine atom at the 5-position.
Methyl 5-chloro-4-iodothiophene-2-carboxylate: Contains a chlorine atom instead of fluorine.
Uniqueness
Methyl 5-fluoro-4-iodothiophene-2-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical properties and reactivity. This dual substitution makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various research applications.
Eigenschaften
Molekularformel |
C6H4FIO2S |
|---|---|
Molekulargewicht |
286.06 g/mol |
IUPAC-Name |
methyl 5-fluoro-4-iodothiophene-2-carboxylate |
InChI |
InChI=1S/C6H4FIO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 |
InChI-Schlüssel |
GDBUZGFGVLHLNL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(S1)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13676553.png)



![7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)






![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)

![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
